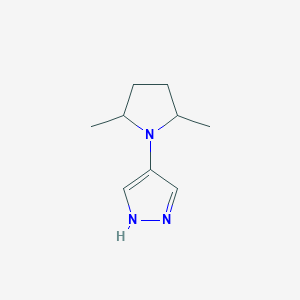

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Descripción general

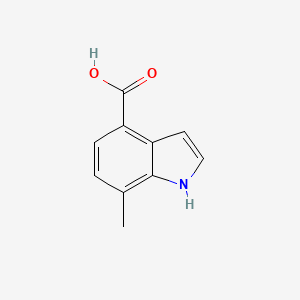

Descripción

“4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is a chemical compound with the CAS Number: 1354958-91-0. It has a molecular weight of 165.24 .

Molecular Structure Analysis

The InChI code for “4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” is 1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole” include a molecular weight of 165.24 .Aplicaciones Científicas De Investigación

-

Therapeutic Applications

- Field : Medicinal Chemistry

- Application Summary : Pyrrole and pyrrolidine analogs have diverse biological and medicinal importance. They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .

- Methods of Application : These compounds are derived from either pyrrole, pyrrolidine, or by its fused analogs .

- Results : These analogs have therapeutic potential, specifically in anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .

-

Antimicrobial Activity

- Field : Microbiology

- Application Summary : Benzophenone, indole, and benzimidazole moieties, which are frameworks in the discovery of innovative drugs, have been used to develop new antibacterial agents .

- Methods of Application : Detailed synthesis and structural elucidation of new benzimidazole bridged benzophenone substituted indole scaffolds have been described .

- Results : Some of the newly synthesized compounds were found to be potent against tested strains .

-

Antiviral Activity

- Field : Virology

- Application Summary : Certain pyrrole and pyrrolidine analogs have been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of noroviruses .

- Methods of Application : The specific compounds 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine and 4-amino-pyrrolo[2,1-f][1,2,4]triazine were tested for their inhibitory effects on RdRp in different cell lines .

- Results : The compound 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibited human norovirus RdRp, whereas 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibited both murine and human norovirus RdRp .

-

Antitrypanosomal and Antiplasmodial Activities

- Field : Parasitology

- Application Summary : New 2-aminopyrimidine derivatives have been synthesized and tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Anti-Chagas Disease Drugs

- Field : Medicinal Chemistry

- Application Summary : Certain imidazopyridines and triazolopyrimidines have been found to have potent and selective antitrypanosomal activity, making them potential leads for new anti-Chagas disease drugs .

- Methods of Application : These compounds were prepared from acyclic starting materials, and their drug-like properties were demonstrated in a number of in vitro assays .

- Results : In vivo efficacy was observed for two of these compounds in acute mouse models of T. cruzi infection .

-

Inhibitors of Human Immune Deficiency Virus Type 1 (HIV-1)

- Field : Virology

- Application Summary : Pyrrole and pyrrolidine analogs are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .

- Methods of Application : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .

- Results : These compounds have shown potential as therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQCEUFOWQHWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C2=CNN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)

![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)